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Introduction

DBPR728 is a novel, orally bioavailable acyl-prodrug of 6K465, a potent and selective Aurora
kinase A (AURKA) inhibitor.[1][2][3] Its primary mechanism of action involves the inhibition of
AURKA, a key regulator of mitosis. This inhibition leads to the destabilization and subsequent
degradation of MY C-family oncoproteins (c-MYC and N-MYC), which are critical drivers of cell
proliferation and survival in many human cancers.[1][2][3] Consequently, DBPR728 induces
apoptosis and demonstrates significant anti-tumor efficacy in preclinical models of various
cancers with MYC amplification, including small cell lung cancer, triple-negative breast cancer,
and medulloblastoma.[2][3][4]

These application notes provide detailed protocols for utilizing common in vivo imaging
techniques to assess the therapeutic efficacy of DBPR728 in preclinical cancer models. The
described methods, including Bioluminescence Imaging (BLI) and Positron Emission
Tomography (PET), offer non-invasive, longitudinal monitoring of tumor burden, target
engagement, and pharmacodynamic effects.

Signaling Pathway of DBPR728

DBPR?728, as a prodrug, is converted to its active form, 6K465, in vivo. 6K465 then inhibits
AURKA, leading to a cascade of events culminating in the suppression of MYC-driven
tumorigenesis.
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Caption: DBPR728 mechanism of action.

l. Bioluminescence Imaging (BLI) for Monitoring
Tumor Growth

BLI is a highly sensitive and non-invasive technique for longitudinally monitoring tumor growth
and burden in small animals.[5] This method relies on the genetic modification of tumor cells to
express a luciferase enzyme, which produces light upon reaction with its substrate, luciferin.[6]

[7]

A. Experimental Workflow
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Caption: BLI experimental workflow.
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B. Detailed Protocol

e Cell Line Preparation:

o Transfect the MYC-amplified cancer cell line of interest (e.g., NCI-H446 small cell lung
cancer) with a lentiviral vector expressing firefly luciferase.

o Select stable, high-expressing clones using antibiotic selection and confirm luciferase
activity in vitro.

e Animal Model:

o Use immunocompromised mice (e.g., NU/NU nude mice) to prevent rejection of human
tumor xenografts.

o Implant 1 x 1076 luciferase-expressing tumor cells subcutaneously into the flank of each
mouse.[8]

o Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm?).
e Imaging Procedure:

o Anesthetize mice using isoflurane (2-3% in oxygen).[7]

o Administer D-luciferin (150 mg/kg) via intraperitoneal injection.[7]

o Wait for 5-10 minutes for substrate distribution.[7][8]

o Place the mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS
Spectrum).

o Acquire bioluminescent images with an exposure time of 1-60 seconds, depending on
signal intensity.

o Obtain a photographic image for anatomical reference.
o Data Analysis:

o Define a region of interest (ROI) around the tumor area on the bioluminescent image.
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o Quantify the light emission as total photon flux (photons/second) within the ROI.

o Normalize the photon flux to the baseline measurement for each animal to track relative
changes in tumor burden.

C. Example Data Presentation

% Tumor
Treatment Day 0 Day 7 Day 14 Day 21 Growth
Group (Photonsl/s) (Photons/s) (Photons/s) (Photons/s) Inhibition
(Day 21)
Vehicle 1.5x10° 5.2 x 10° 1.8 x 107 5.5 x 107 0%
DBPR728 (50
1.6 x 10° 1.1 x10° 8.5x10° 6.2 x 10° 98.9%
mg/kg)
DBPR728
1.4 x10° 7.5x10° 4.1x10° 2.3x10° 99.6%

(100 mg/kg)

Il. Positron Emission Tomography (PET) for
Pharmacodynamic Assessment

PET is a quantitative molecular imaging technique that can be used to assess metabolic
activity, receptor expression, and other cellular processes in vivo. For DBPR728 efficacy
studies, PET can be employed to monitor two key downstream effects of AURKA/MYC
inhibition: decreased cell proliferation and increased apoptosis. Additionally, PET can be used
to directly measure MYC activity.

A. PET for Monitoring Apoptosis

DBPR728 induces apoptosis in MYC-driven cancer cells.[2][3] Several PET radiotracers are
available to non-invasively image apoptosis.

e 18F-labeled Annexin V: Annexin V binds to phosphatidylserine, which is exposed on the outer
leaflet of the plasma membrane during early apoptosis.[9]

o 1BF-ML-10: A small molecule that is selectively taken up by apoptotic cells.[10]
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o Caspase-3 targeting radioligands (e.g., 8F-CP18): These tracers measure the activity of
caspase-3, a key executioner enzyme in the apoptotic cascade.[11][12]

Model & Treatment
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Caption: PET imaging workflow for apoptosis.
o Animal Model: Establish MY C-amplified tumor xenografts as described for BLI.
o Treatment: Administer a single dose of DBPR728 or vehicle.

e PET/CT Imaging (24-48 hours post-treatment):

(¢]

Fast mice for 4-6 hours prior to imaging.[13][14]
o Anesthetize mice with isoflurane.
o Administer 8F-labeled Annexin V (e.g., 7.4 MBQ) via tail vein injection.[13]

o Allow for a 1-2 hour uptake period while maintaining anesthesia and body temperature.
[13]

o Acquire a 10-15 minute static PET scan followed by a CT scan for anatomical co-
registration.

o Data Analysis:

o

Reconstruct PET images and co-register with CT images.

[¢]

Draw ROIls around the tumor and a reference tissue (e.g., muscle).

o

Calculate the Standardized Uptake Value (SUV) for the tumor. SUV is a semi-quantitative
measure of radiotracer uptake.

o

Compare the mean tumor SUV between DBPR728-treated and vehicle-treated groups.
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BENGHE

Mean Tumor SUV Fold Change vs.

Treatment Group . p-value
(x SD) Vehicle

Vehicle 0.8+0.2 1.0

DBPR728 (100
25x05 3.1 <0.01

mg/kg)

B. PET for Monitoring MYC Activity

As DBPR728's mechanism involves the degradation of MYC, directly imaging MYC activity can
provide a proximal pharmacodynamic biomarker. The transferrin receptor (TFRC) is a
transcriptional target of MYC. Therefore, imaging TFRC expression can serve as a surrogate
for MYC activity.

o 89Zr-transferrin: A radiolabeled version of transferrin that binds to the transferrin receptor.[15]

The experimental workflow and protocol are similar to that for apoptosis imaging, with the
following modifications:

o Radiotracer: Use 8%Zr-transferrin.

o Uptake Period: A longer uptake period (e.g., 24 hours) may be required for optimal tumor-to-
background contrast with 8°Zr-labeled antibodies or proteins.[15]

e Imaging Timepoint: Imaging can be performed at various time points post-DBPR728
administration to assess the kinetics of MYC downregulation.

Time Post- Mean Tumor SUV % Decrease in SUV
Treatment Group )
Treatment (= SD) vs. Baseline
DBPR728 (100
Baseline 35+£0.6 0%
mg/kg)
24 hours 21+04 40%
48 hours 1.5+0.3 57%
72 hours 1.8+04 49%
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Conclusion

The in vivo imaging techniques described in these application notes provide powerful tools for
the preclinical evaluation of DBPR728. BLI offers a straightforward and high-throughput
method for assessing the overall anti-tumor efficacy by monitoring changes in tumor burden.
PET imaging provides more mechanistic insights by allowing for the quantitative assessment of
pharmacodynamic markers such as apoptosis and MYC activity. The combination of these
imaging modalities can provide a comprehensive understanding of the in vivo effects of
DBPR?728, thereby facilitating its clinical translation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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